(Tetrahydro-pyran-2-yloxy)-acetonitrile (Tetrahydro-pyran-2-yloxy)-acetonitrile
Brand Name: Vulcanchem
CAS No.: 17521-49-2
VCID: VC2327101
InChI: InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2
SMILES: C1CCOC(C1)OCC#N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

(Tetrahydro-pyran-2-yloxy)-acetonitrile

CAS No.: 17521-49-2

Cat. No.: VC2327101

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(Tetrahydro-pyran-2-yloxy)-acetonitrile - 17521-49-2

Specification

CAS No. 17521-49-2
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 2-(oxan-2-yloxy)acetonitrile
Standard InChI InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2
Standard InChI Key YADWCNNOFHOBBG-UHFFFAOYSA-N
SMILES C1CCOC(C1)OCC#N
Canonical SMILES C1CCOC(C1)OCC#N

Introduction

Chemical Structure and Properties

Molecular Structure

(Tetrahydro-pyran-2-yloxy)-acetonitrile, with the molecular formula C7H11NO2, features a six-membered tetrahydropyran ring with an oxygen atom incorporated into the ring structure. The compound contains an acetonitrile group (-CH2CN) connected to the tetrahydropyran ring through an oxygen atom at the 2-position of the ring . The structural arrangement can be visualized as follows:

  • A tetrahydropyran ring (a six-membered saturated heterocyclic ring containing one oxygen atom)

  • An acetonitrile group (-CH2CN) attached to the ring via an ether linkage

  • The ether linkage positioned at the 2-position of the tetrahydropyran ring

This specific structural arrangement contributes to the compound's reactivity and applications in organic synthesis.

Physical Properties

The physical properties of (Tetrahydro-pyran-2-yloxy)-acetonitrile are summarized in Table 1 below:

Table 1: Physical Properties of (Tetrahydro-pyran-2-yloxy)-acetonitrile

PropertyValueReference
CAS Number17521-49-2
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Density1.06±0.1 g/cm³ (Predicted)
Physical AppearanceColorless to light yellow liquid
SolubilitySlightly soluble in water, soluble in organic solvents

The compound exists as a liquid at room temperature and has moderate solubility in organic solvents, making it suitable for various chemical reactions and applications in synthetic chemistry.

Chemical Properties

(Tetrahydro-pyran-2-yloxy)-acetonitrile exhibits chemical properties characteristic of both the tetrahydropyran ring and the nitrile functional group. The presence of the nitrile group (-CN) makes it particularly reactive in certain chemical transformations. The compound can serve as both a nucleophile (through the oxygen atom) and an electrophile (through the nitrile carbon). This dual reactivity pattern enables it to participate in a wide range of chemical reactions.

Synthesis Methods

Laboratory Synthesis

The synthesis of (Tetrahydro-pyran-2-yloxy)-acetonitrile typically involves the reaction of tetrahydropyran-2-ol with acetonitrile under specific reaction conditions. One common method is described below:

The reaction of tetrahydropyran-2-ol with acetonitrile is facilitated by a strong acid catalyst, such as sulfuric acid, to promote the formation of the ether linkage between the two reactants. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Another synthetic approach involves the reaction of 3,4-dihydro-2H-pyran with acetonitrile in the presence of a catalyst such as p-toluenesulfonic acid (pTsOH). This reaction typically occurs in an organic solvent like 1,2-dichloroethane or acetonitrile under reflux conditions .

Industrial Production

In industrial settings, the production of (Tetrahydro-pyran-2-yloxy)-acetonitrile may employ continuous flow processes to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions are utilized to improve the scalability of the synthesis process. Industrial production methods often focus on:

  • Optimization of reaction conditions to maximize yield and purity

  • Implementation of continuous flow processes for increased efficiency

  • Use of specialized catalysts to minimize side reactions

  • Development of cost-effective purification methods

Chemical Reactions

Oxidation Reactions

(Tetrahydro-pyran-2-yloxy)-acetonitrile can undergo oxidation reactions, particularly at the nitrile group, to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Oxidation of the nitrile group can lead to the formation of carboxylic acids under appropriate conditions.

Reduction Reactions

The nitrile group in (Tetrahydro-pyran-2-yloxy)-acetonitrile can be reduced to form primary amines or other reduced derivatives. Reducing agents commonly employed for this transformation include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a suitable catalyst. The reduction of the nitrile group extends the synthetic utility of this compound in preparing amine-containing products.

Substitution Reactions

(Tetrahydro-pyran-2-yloxy)-acetonitrile can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed under appropriate conditions to effect these transformations.

Table 2: Selected Chemical Reactions of (Tetrahydro-pyran-2-yloxy)-acetonitrile

Reaction TypeReagentsProductsConditions
OxidationKMnO4, H2OCarboxylic acid derivativesAqueous, basic conditions
ReductionLiAlH4, THFPrimary amine derivativesAnhydrous, low temperature
SubstitutionNaN3, DMFAzide derivativesRoom temperature to moderate heating
HydrolysisH2O, H+ or OH-Alcohol and carboxylic acidAcid or base catalysis

Applications

Research Applications

(Tetrahydro-pyran-2-yloxy)-acetonitrile has several significant applications in scientific research:

  • Synthetic Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly those containing both oxygen and nitrogen functionalities.

  • Biological Studies: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways, providing insights into biochemical processes.

  • Protecting Group Chemistry: The tetrahydropyranyl (THP) group can function as a protecting group for alcohols in multi-step organic syntheses, with the nitrile functionality providing additional reactivity for further transformations.

Industrial Applications

In industrial settings, (Tetrahydro-pyran-2-yloxy)-acetonitrile finds applications in:

  • Pharmaceutical Synthesis: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing heterocyclic structures.

  • Specialty Chemicals Production: The compound serves as a building block in the production of specialty chemicals and materials with specific functional properties.

  • Agrochemical Development: It may be employed in the synthesis of agrochemicals such as pesticides and herbicides, where heterocyclic structures are common.

Related Compounds and Derivatives

Several compounds structurally related to (Tetrahydro-pyran-2-yloxy)-acetonitrile have been identified and studied for their properties and applications. Some notable examples include:

  • 4-Tetrahydropyran-2-yloxyphenylacetonitrile (CAS: 19001-09-3): This compound incorporates a phenyl ring between the tetrahydropyran and acetonitrile moieties, resulting in different chemical properties and potential applications.

  • Ehretioside B: A glycoside containing a tetrahydropyran structure linked to a phenylacetonitrile unit, found in plant species and studied for its biological activities .

  • Zierin: A cyanogenic glycoside that shares structural similarities with (Tetrahydro-pyran-2-yloxy)-acetonitrile but contains additional hydroxyl groups, found in various plant species .

Table 3: Comparison of (Tetrahydro-pyran-2-yloxy)-acetonitrile with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferencesCAS Number
(Tetrahydro-pyran-2-yloxy)-acetonitrileC7H11NO2141.17Base structure17521-49-2
4-Tetrahydropyran-2-yloxyphenylacetonitrileC13H15NO2217.26Contains phenyl ring19001-09-3
Ehretioside BC14H17NO7311.29Glycoside with hydroxyl groups156368-84-2
ZierinC14H17NO7311.29Cyanogenic glycoside645-02-3

Research Findings and Current Studies

Current research involving (Tetrahydro-pyran-2-yloxy)-acetonitrile and related compounds has focused on several key areas:

  • Synthetic Methodology Development: Researchers continue to develop improved methods for the synthesis of (Tetrahydro-pyran-2-yloxy)-acetonitrile and its derivatives, aiming for higher yields, greater selectivity, and more environmentally friendly processes .

  • Biological Activity Evaluation: Compounds related to (Tetrahydro-pyran-2-yloxy)-acetonitrile have been investigated for their potential biological activities, with some derivatives showing promising results in preliminary studies.

  • Materials Science Applications: The unique structural features of tetrahydropyran-containing compounds make them interesting candidates for materials science applications, including liquid crystal research as referenced in patent literature .

  • Pharmacokinetic Studies: Analytical methods such as SPE-HPLC have been developed to study the pharmacokinetic properties of tetrahydropyran-containing compounds in biological systems, providing insights into their potential therapeutic applications.

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